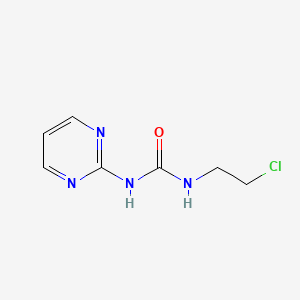
1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a chloroethyl group attached to a urea moiety, which is further connected to a pyrimidine ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea typically involves the reaction of 2-chloroethyl isocyanate with pyrimidine-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water or aqueous acids, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The pyrimidine ring may also interact with DNA or RNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(2-Chloroethyl)-3-(thiazol-2-yl)urea: Contains a thiazole ring instead of a pyrimidine ring.
1-(2-Chloroethyl)-3-(benzimidazol-2-yl)urea: Features a benzimidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
63706-94-5 |
|---|---|
Molekularformel |
C7H9ClN4O |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C7H9ClN4O/c8-2-5-11-7(13)12-6-9-3-1-4-10-6/h1,3-4H,2,5H2,(H2,9,10,11,12,13) |
InChI-Schlüssel |
KHOBIGCKDZWWLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


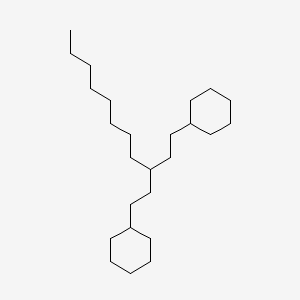
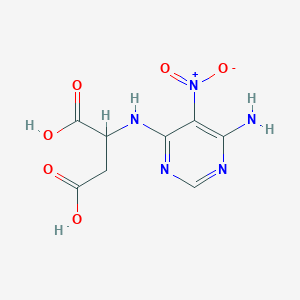
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)


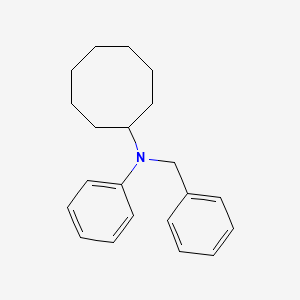
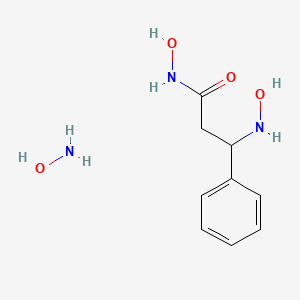
![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)
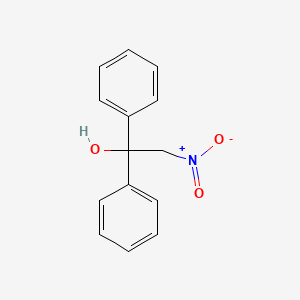
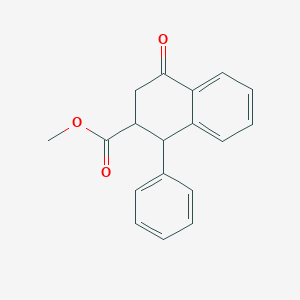
![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)

